molecular formula C9H11Cl2NO B13030696 (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

Cat. No.: B13030696
M. Wt: 220.09 g/mol
InChI Key: RSGQLIOPPQBDNG-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3,4-dichlorophenyl substituent attached to a propan-2-ol backbone.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

RSGQLIOPPQBDNG-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of dechlorinated compounds or amines.

    Substitution Products: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in targeting neurological disorders. Its structural similarity to known bioactive compounds suggests that it may influence neurotransmitter systems, making it a candidate for drug development aimed at conditions such as depression or anxiety.

Case Study:
A study explored the effects of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL on monoamine uptake and its interaction with nicotinic acetylcholine receptors (nAChRs). Results indicated that analogs of this compound exhibited significant inhibitory potency on dopamine (DA) and norepinephrine (NE) uptake, highlighting its potential as a therapeutic agent for mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties allow it to act as a reagent in various organic transformations.

Data Table: Synthesis Applications

Application AreaDescription
Drug DevelopmentUsed as a lead compound for synthesizing pharmaceuticals targeting neurological disorders.
Organic ReagentsActs as a reagent in organic synthesis reactions to create diverse chemical entities.

Biological Studies

The compound has been studied for its biological activities, including its effects on cellular processes and enzyme functions. Research indicates that its interaction with specific molecular targets can modulate biochemical pathways.

Mechanism of Action:
this compound interacts with various receptors and enzymes, potentially influencing neurotransmission and metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OLEnantiomer with similar propertiesDifferent biological activity due to chirality
1-Amino-1-(3-chlorophenyl)propan-2-OLContains one chlorine atomDifferent reactivity and potential interactions
1-Amino-1-(3,5-dichlorophenyl)propan-2-OLSimilar structure but different substitution patternMay exhibit different pharmacological profiles

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The position of halogen atoms on the aromatic ring and their electronic effects significantly alter molecular properties. The following compounds are compared:

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4)
  • Substituents : 2-chloro and 6-fluoro groups on the phenyl ring.
  • Molecular Formula: C₉H₁₁ClFNO.
  • Key Features : Mixed halogenation introduces steric and electronic variations. Fluorine’s electronegativity enhances polarity, while chlorine contributes to lipophilicity. The (1S,2S) stereochemistry may influence receptor binding compared to the target compound’s (1S) configuration .
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL (CAS 1213211-40-5)
  • Substituents : 2,5-dichloro groups on the phenyl ring.
  • Molecular Formula: C₉H₁₁Cl₂NO.
  • Key Features : Dichlorination at the 2- and 5-positions creates distinct electronic effects compared to the target’s 3,4-dichloro arrangement. Predicted properties include a density of 1.334 g/cm³, boiling point of 344.6°C, and pKa of 12.30, indicating moderate basicity .
Target Compound: (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
  • Substituents : 3,4-dichloro groups.
  • Anticipated Features : The para- and meta-chlorine positions likely enhance resonance stabilization and lipophilicity compared to analogs with ortho-substituted halogens.

Stereochemical Influence

  • (1S,2R)-Configuration (CAS 1213211-40-5): Diastereomeric differences could alter intermolecular interactions, such as hydrogen bonding or crystal packing, as inferred from its predicted density .
  • (1S)-Configuration : The single stereocenter in the target compound simplifies synthesis but may reduce selectivity in chiral environments compared to diastereomeric analogs.

Physicochemical Properties

Compound (CAS) Molecular Formula Substituents Density (g/cm³) Boiling Point (°C) pKa
(1S,2S)-1-Amino... (1323966-28-4) C₉H₁₁ClFNO 2-Cl, 6-F N/A N/A N/A
(1S,2R)-1-Amino... (1213211-40-5) C₉H₁₁Cl₂NO 2,5-Cl₂ 1.334 344.6 12.30
Target Compound C₉H₁₁Cl₂NO 3,4-Cl₂ Not Available Not Available Not Available

Notes:

  • The 2,5-dichloro analog (CAS 1213211-40-5) has a higher predicted boiling point (344.6°C) than typical amino alcohols, likely due to stronger dipole-dipole interactions from chlorine’s polarizability .

Biological Activity

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H12Cl2N2O, with a molecular weight of approximately 220.09 g/mol. The compound features an amino group, a hydroxyl group, and a dichlorophenyl moiety, which contribute to its diverse reactivity and biological activity.

Research indicates that this compound interacts with various biological macromolecules through multiple mechanisms:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, enhancing interaction specificity.
  • Hydrophobic Interactions : The dichlorophenyl group engages in hydrophobic interactions, which can modulate the activity of enzymes and receptors.

These interactions suggest that the compound may act as a biochemical probe or therapeutic agent in pharmacological applications.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant enzyme inhibitory activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Receptor Binding

The compound has also been investigated for its binding affinity to various receptors. Notably, it has shown promise as a modulator of dopamine receptors, particularly the D3 receptor. This receptor selectivity could indicate potential applications in treating neuropsychiatric disorders .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .

Neuroprotective Effects

Another area of research involves the neuroprotective effects of this compound. In animal models of neurodegeneration, the compound exhibited protective effects on dopaminergic neurons, indicating its potential utility in treating conditions like Parkinson's disease .

Summary of Biological Activities

Biological Activity Mechanism Target Outcome
Enzyme InhibitionCompetitive inhibitionVarious metabolic enzymesReduced enzyme activity
Receptor ModulationAgonist/antagonist effectsD3 dopamine receptorAltered signaling pathways
Anticancer ActivityInduction of apoptosisCancer cell linesCytotoxic effects observed
NeuroprotectionProtection against oxidative stressDopaminergic neuronsPreservation of neuronal integrity

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